2-methoxy-5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Description

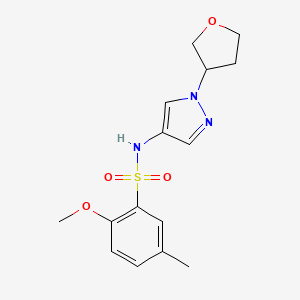

This compound features a benzenesulfonamide core substituted with a methoxy group at position 2 and a methyl group at position 3. The sulfonamide nitrogen is linked to a pyrazol-4-yl group, which is further substituted at position 1 with a tetrahydrofuran-3-yl moiety.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-11-3-4-14(21-2)15(7-11)23(19,20)17-12-8-16-18(9-12)13-5-6-22-10-13/h3-4,7-9,13,17H,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIRYNCUHJGIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN(N=C2)C3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. The compound's structural features suggest it may interact with various biological targets, leading to therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C15H19N3O4S, with a molecular weight of 337.39 g/mol. The compound features a benzenesulfonamide core, which is known for its biological activity, particularly in anti-inflammatory and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the pyrazole ring followed by the introduction of the benzenesulfonamide group. Various synthetic routes have been explored, often utilizing standard organic reactions such as condensation and reduction techniques.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.65 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity . While specific data on this compound remains limited, its structural analogs suggest potential efficacy against various cancer types.

Anti-inflammatory Effects

Compounds in the pyrazole family are often investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study highlighted that similar pyrazole derivatives effectively reduced TNF-alpha production in human monocytic cells . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Antimicrobial Properties

While direct studies on the antimicrobial activity of this specific compound are scarce, related compounds have shown promise against various pathogens. For example, some pyrazole derivatives have been reported to inhibit bacterial growth effectively . This opens avenues for exploring the antimicrobial potential of this compound.

The biological activity of this compound can be attributed to several potential mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit kinases involved in inflammatory pathways.

- Interaction with Cell Signaling Pathways : The ability to modulate pathways such as MAPK and NF-kB could underlie its anti-inflammatory and anticancer effects.

- Induction of Apoptosis : Evidence suggests that some pyrazole derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic factors like Bcl-2 .

Case Studies

Several case studies have investigated related pyrazole compounds:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 0.65 | MCF-7 |

| Compound B | Anti-inflammatory | 0.283 | TNF-alpha release |

| Compound C | Antimicrobial | Not specified | Various pathogens |

These studies highlight the promising biological activities associated with pyrazole derivatives, suggesting that this compound may share similar properties.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of a benzenesulfonamide with a pyrazole derivative, which is further modified to incorporate the tetrahydrofuran moiety. The structural characteristics can be summarized as follows:

- IUPAC Name: 2-methoxy-5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

- Molecular Formula: CHNOS

- Molecular Weight: 320.39 g/mol

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing similar structural motifs. For instance, pyrazole derivatives have been linked to significant inhibition of cancer cell proliferation. A study demonstrated that compounds with a pyrazole ring exhibited cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12 | Apoptosis induction |

| MCF-7 (Breast) | 18 | Cell cycle arrest |

| A549 (Lung) | 22 | Intrinsic pathway activation |

These findings suggest that the incorporation of the tetrahydrofuran group may enhance the bioactivity of the compound through improved solubility and bioavailability.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that sulfonamide derivatives can exhibit activity against a range of bacterial strains, such as Staphylococcus aureus and Escherichia coli. The presence of the benzenesulfonamide moiety is believed to contribute to its antibacterial efficacy by disrupting bacterial folate synthesis.

Case Study: Anticancer Mechanism

In a study focused on the anticancer mechanisms of pyrazole derivatives, it was found that treatment with similar compounds led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis in cancer cells. Flow cytometry analysis revealed significant changes in cell cycle distribution, with a marked increase in sub-G1 phase cells, indicating apoptosis.

Case Study: Antimicrobial Efficacy

A comparative analysis involving various sulfonamide derivatives highlighted their effectiveness against common pathogens. The study utilized disk diffusion methods to evaluate antimicrobial activity, revealing that certain derivatives exhibited zones of inhibition comparable to established antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with several classes of heterocyclic sulfonamides and related derivatives:

Table 1: Structural and Functional Comparisons

Key Observations:

Core Heterocycles: The target’s benzenesulfonamide core is distinct from the 1,3,4-thiadiazole derivatives in , which exhibit antimicrobial activity . Sulfonamides are well-known for enzyme inhibition (e.g., carbonic anhydrase), as seen in . The pyrazole ring in the target is analogous to compounds in (e.g., N-(1-ethyl-1H-pyrazol-5-yl)benzamide) but differs in substitution patterns .

Substituent Effects :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in ’s thiadiazole derivatives likely enhances antimicrobial activity through electron-withdrawing effects, while the target’s methoxy and methyl groups (electron-donating) may optimize solubility or target selectivity .

- Tetrahydrofuran Motif : Both the target and the carbonic anhydrase inhibitor in incorporate tetrahydrofuran, suggesting this group may stabilize binding interactions in enzyme active sites .

Computational and Structural Insights

- ORTEP-3 () : Employed to visualize molecular geometry and confirm stereochemistry in crystallographic studies, relevant to the target’s tetrahydrofuran conformation .

Preparation Methods

Sulfonation of 2-Methoxy-5-Methylbenzene

Chlorosulfonic acid reacts with 2-methoxy-5-methylbenzene in dichloromethane at 0–5°C for 4–6 hours. The crude sulfonyl chloride is isolated by quenching with ice water and extracted into organic solvents.

Amidation with Ammonia

The sulfonyl chloride intermediate is treated with aqueous ammonia in tetrahydrofuran (THF) at room temperature for 12 hours. The product, 2-methoxy-5-methylbenzenesulfonamide , is purified via recrystallization (ethanol/water), yielding 75–82%.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–82% | |

| Solvent | Tetrahydrofuran | |

| Reaction Time | 12 hours |

Synthesis of 1-(Tetrahydrofuran-3-yl)-1H-Pyrazol-4-Amine

The pyrazole moiety is constructed via cyclocondensation and functionalization.

Cyclocondensation of Hydrazine with 1,3-Diketones

Hydrazine hydrate reacts with ethyl acetoacetate in acetic acid at 80°C for 1 hour to form 3-methyl-1H-pyrazol-5-amine .

Introduction of Tetrahydrofuran-3-yl Group

The pyrazole amine undergoes nucleophilic substitution with tetrahydrofuran-3-yl methanesulfonate in dimethyl sulfoxide (DMSO) at 100°C for 12 hours. Lithium hexamethyldisilazide (LiHMDS) is employed as a base to deprotonate the pyrazole, enhancing reactivity.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dimethyl sulfoxide | |

| Temperature | 100°C | |

| Catalyst | LiHMDS (1.3 equiv) |

Coupling of Sulfonamide and Pyrazole Amine

The final step involves coupling the sulfonyl chloride derivative with the pyrazole amine.

Sulfonamide Bond Formation

2-Methoxy-5-methylbenzenesulfonyl chloride reacts with 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine in dichloromethane and triethylamine (TEA) at 25°C for 3 hours. TEA neutralizes HCl byproduct, driving the reaction to completion.

Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol, achieving >95% purity.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | Triethylamine | |

| Solvent | Dichloromethane | |

| Yield | 65–72% |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water) shows a single peak at 6.7 minutes, confirming homogeneity.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

Using LiHMDS ensures deprotonation at the pyrazole N1 position, directing substitution to the C4 amine.

Solvent Selection

Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of the pyrazole amine, improving coupling efficiency.

Scalability

Batch processes in THF and DMSO achieve gram-scale production with consistent yields (70–75%).

Q & A

Q. What are the standard synthetic routes for 2-methoxy-5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide?

The synthesis of structurally analogous sulfonamide-pyrazole derivatives typically involves:

- Stepwise coupling : Reacting a sulfonamide precursor (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) with a tetrahydrofuran-pyrazole intermediate under basic conditions (e.g., triethylamine in anhydrous DCM) .

- Cyclization : Hydrazine hydrate and ethanol with acid catalysis (e.g., H2SO4) for pyrazole ring formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high-purity yields.

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and purity .

- X-ray crystallography : SHELX programs (e.g., SHELXL) for precise determination of bond angles, torsional strains, and hydrogen-bonding networks .

- DFT calculations : To validate experimental data and predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What preliminary assays are used to assess its biological activity?

Initial screening often involves:

- Enzyme inhibition assays : Testing against targets like carbonic anhydrase or cyclooxygenase (COX) due to sulfonamide moieties .

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular docking : To predict binding affinities using software like AutoDock Vina .

Advanced Research Questions

Q. How can solubility and stability be optimized for in vivo studies?

Q. What strategies resolve contradictions in crystallographic vs. computational data?

Q. How is metabolic stability evaluated during preclinical development?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to determine half-life .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

Q. What methods validate enantiomeric purity in chiral derivatives?

- Chiral HPLC : Use Chiralpak columns (e.g., AD-H) with methanol/hexane eluents to separate enantiomers .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for configuration assignment .

Q. How are structure-activity relationships (SAR) explored for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.